3,4,6-Tri-O-acetyl-D-galactal
3,4,6-Tri-O-acetyl-D-galactal
Brand Name:
Vulcanchem
CAS No.:
4098-06-0
VCID:
VC0013578
InChI:
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1
SMILES:
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Molecular Formula:
C12H16O7
Molecular Weight:
272.25 g/mol
3,4,6-Tri-O-acetyl-D-galactal
CAS No.: 4098-06-0
Reference Standards
VCID: VC0013578
Molecular Formula: C12H16O7
Molecular Weight: 272.25 g/mol
CAS No. | 4098-06-0 |
---|---|
Product Name | 3,4,6-Tri-O-acetyl-D-galactal |
Molecular Formula | C12H16O7 |
Molecular Weight | 272.25 g/mol |
IUPAC Name | [(2R,3R,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
Standard InChI | InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1 |
Standard InChIKey | LLPWGHLVUPBSLP-IJLUTSLNSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Synonyms | 2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol 1,3,4-Triacetate; 1,2-Dideoxy-D-lyxo-hex-1-enopyranose Triacetate; Galactal Triacetate; 3,4,6-Tri-O-acetyl-D-galactal; D-Galactal Triacetate; Tri-O-acetyl-D-galactal; Triacetyl-D-galactal; Triacetylgalactal; |
PubChem Compound | 640125 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume